molecular formula C13H17N3 B14864485 2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile

2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile

Cat. No.: B14864485
M. Wt: 215.29 g/mol
InChI Key: LOTSISGGSQFZJM-UHFFFAOYSA-N
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Description

2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines.

Scientific Research Applications

2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The azetidine ring may play a role in binding to these targets, while the phenylpropanenitrile moiety could influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Methylamino)azetidin-1-yl)-3-phenylpropanenitrile is unique due to its combination of the azetidine ring and the phenylpropanenitrile moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-[3-(methylamino)azetidin-1-yl]-3-phenylpropanenitrile

InChI

InChI=1S/C13H17N3/c1-15-12-9-16(10-12)13(8-14)7-11-5-3-2-4-6-11/h2-6,12-13,15H,7,9-10H2,1H3

InChI Key

LOTSISGGSQFZJM-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)C(CC2=CC=CC=C2)C#N

Origin of Product

United States

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